N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-3-4-6-12(10)13(17-2)9-15-14(16)11-7-8-11/h3-6,11,13H,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAMAQXMGFBWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-2-(2-methylphenyl)ethylamine with cyclopropanecarboxylic acid chloride under basic conditions to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of an appropriate electrophile.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-Methoxy-2-(2-Methylphenyl)ethyl]cyclopropanecarboxamide with structurally analogous compounds, emphasizing substituent effects, molecular properties, and available biological
Key Structural and Functional Comparisons:
Core Structure Variations: Cyclopropane vs. Benzofuran vs. Cyclopropane: Benzofuran derivatives () incorporate fused aromatic systems, improving π-π stacking interactions in drug-receptor binding .
Substituent Effects: Aromatic Groups: The 2-methylphenyl group in the target compound offers moderate steric bulk compared to the larger 1-naphthyl group in , which may reduce binding affinity but improve solubility . Methoxy Group: Enhances hydrophilicity and hydrogen-bonding capacity, a feature shared with the naphthyl analog .
Toxicity and Bioactivity :
- The naphthyl analog () exhibits moderate toxicity (LD₅₀ >2000 mg/kg), suggesting that bulkier aromatic substituents may mitigate acute toxicity while retaining activity .
- Bromoacetamido derivatives () introduce reactive electrophilic groups, which could increase toxicity but also enable covalent binding to biological targets .
Applications :
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H19NO2
- IUPAC Name : this compound
The structure comprises a cyclopropanecarboxamide core with a methoxy group and a 2-methylphenyl moiety, which may influence its biological activity.
This compound's biological activity is primarily attributed to its interaction with various molecular targets. These interactions can modulate signaling pathways involved in:
- Cell Proliferation : The compound may inhibit or promote cell growth depending on the context of its application.
- Apoptosis : It has been suggested that this compound can induce apoptosis in certain cell lines, a crucial mechanism in cancer therapy.
- Inflammation : The compound may exhibit anti-inflammatory properties by modulating cytokine release.
Biological Activity
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including prostate and breast cancer cells.
- A study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating moderate potency.
-
Anti-inflammatory Effects :
- The compound has been tested for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cell lines.
- An experimental model demonstrated a significant reduction in paw edema in rats treated with the compound compared to control groups.
-
Neuroprotective Properties :
- Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms.
Data Table: Summary of Biological Activities
| Biological Activity | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | IC50 = 15 µM | |
| Anti-inflammatory | Rat Paw Edema | Reduced edema | |
| Neuroprotection | Neurodegeneration Model | Antioxidant effect |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. Researchers utilized a rat model to assess paw edema reduction following administration of the compound. Results showed a marked decrease in inflammation markers, supporting its therapeutic potential for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
